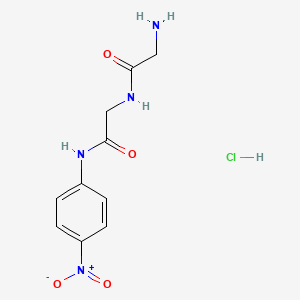

![molecular formula C11H8FN5S B1449485 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 501370-43-0](/img/structure/B1449485.png)

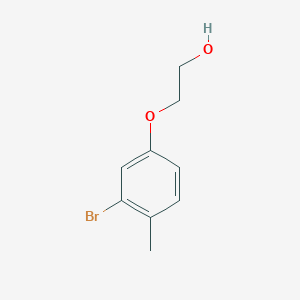

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Overview

Description

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a useful research compound. Its molecular formula is C11H8FN5S and its molecular weight is 261.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of action

The compound belongs to the class of triazolo-pyrimidines. Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific targets of this compound would depend on its exact structure and functional groups.

Biochemical Analysis

Biochemical Properties

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression . The compound’s interaction with LSD1 results in the modulation of histone methylation, thereby affecting gene transcription. Additionally, it has shown potential in binding to epidermal growth factor receptor (EGFR), influencing cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and suppressing EGFR expression . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of LSD1, inhibiting its demethylase activity and leading to changes in histone methylation patterns . This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes. Additionally, the compound’s interaction with EGFR disrupts downstream signaling pathways, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability, with gradual degradation observed under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of LSD1 and persistent changes in gene expression . In vitro studies have demonstrated its ability to maintain its biological activity over extended periods, while in vivo studies have highlighted its potential for long-term therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown efficacy in inhibiting tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . The compound’s targeting signals and post-translational modifications, such as phosphorylation, direct it to specific compartments or organelles, enhancing its biological activity . This subcellular localization is essential for its role in regulating cellular processes and exerting its therapeutic effects .

Properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5S/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBPQYEDYKIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=S)N=CN3)N=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)